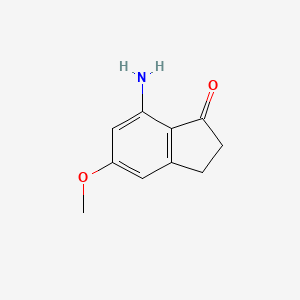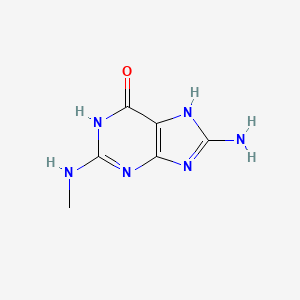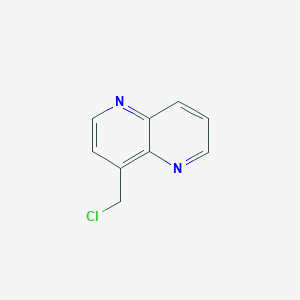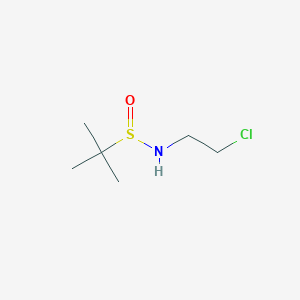
(4-Isopropyl-3-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Isopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The use of palladium catalysts and organoboron reagents in these reactions allows for the efficient synthesis of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, halides, and various oxidizing or reducing agents . The reaction conditions are typically mild, with reactions often performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Isopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: this compound is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Mechanism of Action
The mechanism by which (4-Isopropyl-3-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds . This process is facilitated by the mild reaction conditions and the stability of the organoboron reagents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Isopropyl-3-methylphenyl)boronic acid include:
- (3-Methylphenyl)boronic acid
- (4-Methoxy-3-methylphenyl)boronic acid
- (3,4-Dimethoxyphenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the phenyl ring. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
824390-17-2 |
|---|---|
Molecular Formula |
C10H15BO2 |
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |
InChI Key |
AALLJQCXECLAQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)





![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)

